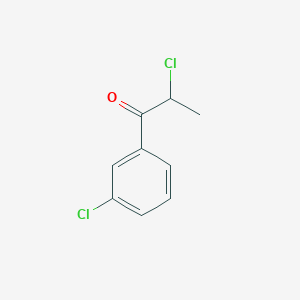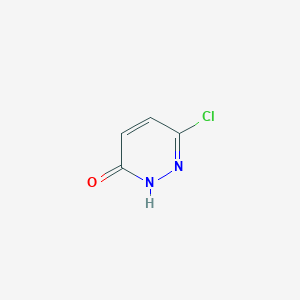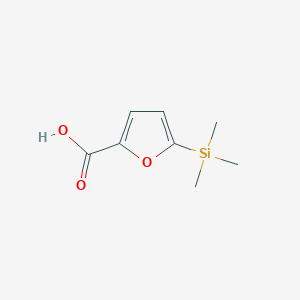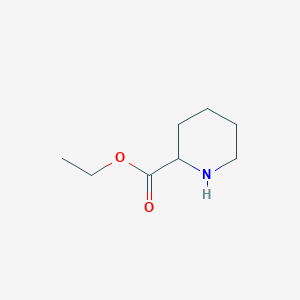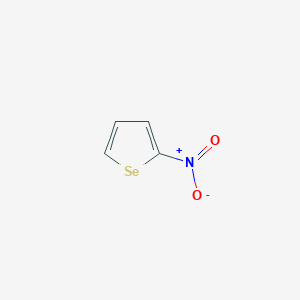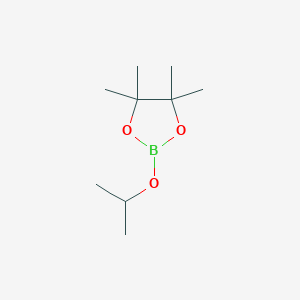
methacrylyl-CoA
Vue d'ensemble
Description
Methacrylyl-Coenzyme A est un composé organique appartenant à la classe des acyl-coenzymes. Il joue un rôle crucial en tant qu'intermédiaire dans le métabolisme de la valine, un acide aminé essentiel. Ce composé est caractérisé par sa structure complexe, qui comprend une sous-structure de coenzyme A liée à une chaîne acyle .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le Methacrylyl-Coenzyme A est synthétisé par condensation formelle du groupe thiol du coenzyme A avec le groupe carboxy de l'acide méthacrylique . La synthèse implique plusieurs étapes, notamment la phosphorylation, la décarboxylation et la formation d'une liaison à haute énergie entre la fraction acétyle et le groupe -SH du coenzyme A .
Méthodes de production industrielle : La production industrielle de Methacrylyl-Coenzyme A implique généralement des réactions enzymatiques. Le coenzyme A est synthétisé in vivo à partir du pantothénate, de la cystéine et de l'adénosine. Le produit est ensuite purifié par chromatographie échangeuse d'ions .
Analyse Des Réactions Chimiques
Types de réactions : Le Methacrylyl-Coenzyme A subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont facilitées par la présence de la chaîne acyle et de la sous-structure du coenzyme A .
Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent les oxydants, les réducteurs et les nucléophiles. Les réactions se produisent généralement dans des conditions douces, telles que la température ambiante et un pH neutre .
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés d'acyle et des dérivés de coenzyme A. Ces produits sont des intermédiaires essentiels dans les voies métaboliques .
4. Applications de la recherche scientifique
Le Methacrylyl-Coenzyme A a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme intermédiaire clé dans la synthèse de divers composés organiques.
Biologie : Il joue un rôle crucial dans le métabolisme de la valine et d'autres acides aminés.
Médecine : Il est étudié pour ses applications thérapeutiques potentielles dans les troubles métaboliques.
Industrie : Il est utilisé dans la production de polymères et d'autres produits chimiques industriels
5. Mécanisme d'action
Le Methacrylyl-Coenzyme A exerce ses effets grâce à son rôle d'intermédiaire dans les voies métaboliques. Il interagit avec diverses enzymes, notamment l'isobutyryl-CoA déshydrogénase, pour faciliter l'oxydation et la réduction des acides gras et des acides aminés. Les cibles moléculaires et les voies impliquées comprennent le cycle de l'acide citrique et le métabolisme des acides gras .
Applications De Recherche Scientifique
Methacrylyl-Coenzyme A has a wide range of scientific research applications:
Chemistry: It is used as a key intermediate in the synthesis of various organic compounds.
Biology: It plays a crucial role in the metabolism of valine and other amino acids.
Medicine: It is studied for its potential therapeutic applications in metabolic disorders.
Industry: It is used in the production of polymers and other industrial chemicals
Mécanisme D'action
Methacrylyl-Coenzyme A exerts its effects through its role as an intermediate in metabolic pathways. It interacts with various enzymes, including isobutyryl-CoA dehydrogenase, to facilitate the oxidation and reduction of fatty acids and amino acids. The molecular targets and pathways involved include the citric acid cycle and fatty acid metabolism .
Comparaison Avec Des Composés Similaires
Le Methacrylyl-Coenzyme A est unique en raison de sa structure spécifique et de son rôle dans le métabolisme de la valine. Des composés similaires comprennent :
Coenzyme A : Un coenzyme impliqué dans la synthèse et l'oxydation des acides gras.
Acétyl-Coenzyme A : Un dérivé du coenzyme A qui joue un rôle clé dans le cycle de l'acide citrique.
Isobutyryl-Coenzyme A : Un autre acyl-coenzyme impliqué dans le métabolisme des acides gras.
Le Methacrylyl-Coenzyme A se distingue par son implication spécifique dans le métabolisme de la valine et sa structure chimique unique.
Propriétés
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methylprop-2-enethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N7O17P3S/c1-13(2)24(37)53-8-7-27-15(33)5-6-28-22(36)19(35)25(3,4)10-46-52(43,44)49-51(41,42)45-9-14-18(48-50(38,39)40)17(34)23(47-14)32-12-31-16-20(26)29-11-30-21(16)32/h11-12,14,17-19,23,34-35H,1,5-10H2,2-4H3,(H,27,33)(H,28,36)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t14-,17-,18-,19+,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPALUEYCDZWBOV-NDZSKPAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N7O17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
835.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Methacrylyl-CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001011 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6008-91-9 | |
| Record name | Methacryloyl-CoA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6008-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methacrylyl-coenzyme A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006008919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methacrylyl-Coenzyme A | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01675 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methacryloyl-CoA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ43RKZ3NL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methacrylyl-CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001011 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


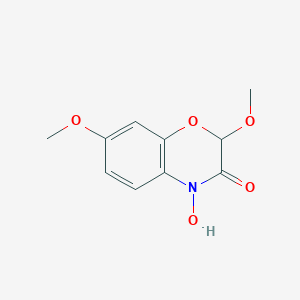
![5-[2-(2-butoxyethoxy)ethoxy]-1,3-benzodioxole](/img/structure/B108287.png)
